molecular formula C21H29Cl2N3O3 B2758157 1-(4-(2-Hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride CAS No. 1215647-93-0

1-(4-(2-Hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride

Cat. No.: B2758157
CAS No.: 1215647-93-0
M. Wt: 442.38
InChI Key: OCVGVTRCJVGAAE-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of central nervous system (CNS) targets. Its molecular structure incorporates a pyridinyl-piperazine moiety, a well-known pharmacophore present in a range of bioactive molecules that often interact with neurological receptors . For instance, the 4-pyridin-2-ylpiperazine group is a key structural feature in established research chemicals such as WAY-100635, a potent and selective 5-HT1A receptor antagonist . This suggests potential utility for this compound as a valuable tool in neuroscientific studies, especially for investigating the serotonin system. Furthermore, compounds with cationic amphiphilic properties, including those featuring piperazine rings, are also studied in the context of drug-induced phospholipidosis, a form of lysosomal storage disorder, via inhibition of enzymes like lysosomal phospholipase A2 (PLA2G15) . Researchers may employ this high-purity compound in vitro to explore its binding affinity for various neurotransmitter receptors, its functional activity (agonist/antagonist), or its downstream cellular effects. It is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]propan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3.2ClH/c1-2-20(26)17-6-8-19(9-7-17)27-16-18(25)15-23-11-13-24(14-12-23)21-5-3-4-10-22-21;;/h3-10,18,25H,2,11-16H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVGVTRCJVGAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Structure Features Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Pyridinyl-piperazine, hydroxypropoxy linker, phenylpropanone C₂₁H₂₆Cl₂N₃O₃* 451.36 (estimated) Pyridin-2-yl, dihydrochloride
1-{1-[2-Hydroxy-3-(piperazin-1-yl)propyl]-2,4-dimethyl-1H-pyrrol-3-yl}ethan-1-one Dihydrochloride Piperazine, hydroxypropyl linker, pyrrole C₁₅H₂₆ClN₃O₂ 315.84 2,4-Dimethylpyrrole
Imp. C(BP) Dihydrochloride Chlorophenyl-piperazine, triazolopyridine C₁₉H₂₂Cl₃N₅O 430.77 (excl. HCl) 4-Chlorophenyl, triazolopyridine
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one (4g) Piperazine-propoxy linker, chromenone C₃₁H₃₁N₂O₄ 495.60 Chromen-2-one, 4-methylbenzyl

*Estimated based on structural components.

Key Observations

Piperazine Substitution: The target compound’s pyridin-2-yl group on piperazine (vs. 4-chlorophenyl in Imp. C or 4-methylbenzyl in 4g ) may alter receptor affinity. Pyridine’s nitrogen could enhance binding to receptors with polar residues, whereas chlorophenyl groups favor hydrophobic interactions. The absence of a triazolopyridine moiety (as in Imp. C ) or chromenone (as in 4g ) suggests divergent pharmacological targets. Triazolopyridines are often associated with GABAergic or serotonergic activity, while chromenones (coumarin derivatives) may influence anticoagulant pathways.

The propan-1-one group (ketone) in the target compound contrasts with triazolone ( ) or chromen-2-one ( ), which may influence metabolic stability or hydrogen-bonding capacity.

Salt Form and Solubility :

  • The dihydrochloride salt (target compound and Imp. C ) enhances aqueous solubility compared to free bases (e.g., 4g ). This is critical for bioavailability in oral or injectable formulations.

Implications for Research and Development

  • Selectivity : The pyridinyl-piperazine core may confer selectivity toward receptors like 5-HT₁A or α-adrenergic subtypes, which are modulated by related piperazine derivatives .
  • Synthetic Feasibility : The hydroxypropoxy linker and dihydrochloride salt align with scalable synthesis routes observed in impurity standards ( ).
  • Limitations : The lack of a heterocyclic pharmacophore (e.g., triazole in ) might reduce binding potency compared to analogues with additional aromatic systems.

Q & A

Basic: What are the key steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Piperazine-functionalization : Coupling of the pyridin-2-yl group to the piperazine ring under basic conditions (e.g., K₂CO₃ in acetonitrile, 60–80°C) .
  • Propoxy linkage formation : Reaction of the hydroxyl-containing intermediate with 1-(4-hydroxyphenyl)propan-1-one using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine, THF, 0–25°C) .
  • Hydrochloride salt formation : Precipitation with HCl gas in anhydrous ethanol .
    Critical parameters : Temperature control (±2°C), pH adjustment during salt formation, and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: Which analytical methods are essential for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 2.8–3.5 ppm for piperazine protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 442.21) and isotopic patterns .
  • HPLC purity assessment : Reverse-phase C18 column, gradient elution (water:acetonitrile + 0.1% TFA), UV detection at 254 nm .

Basic: What are the primary pharmacological targets of this compound?

The compound’s piperazine-pyridinyl motif suggests activity at:

  • Dopamine receptors (D2/D3) : Common for antipsychotic candidates .
  • Serotonin receptors (5-HT₁A/5-HT₂A) : Implicated in anxiolytic/antidepressant effects .
    Methodological validation : Radioligand binding assays (³H-spiperone for D2, ³H-ketanserin for 5-HT₂A) in transfected HEK293 cells .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Replace THF with DMF for improved solubility of intermediates .
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (reported 85% yield vs. 65% with traditional catalysts) .
  • Process analytics : Use in-line FTIR to monitor reaction progress and minimize byproducts .
    Data example :
StepYield (Traditional)Yield (Optimized)
Piperazine coupling72%89%
Propoxy formation68%82%

Advanced: How to resolve contradictions in reported receptor affinity data?

Conflicting D2 binding data (e.g., IC₅₀ = 12 nM vs. 45 nM) may arise from:

  • Assay variability : Cell line differences (CHO vs. HEK293) or ligand batch purity .
  • Salt form interference : Dihydrochloride vs. free base solubility affecting membrane permeability .
    Resolution :

Replicate assays using standardized conditions (e.g., uniform cell line, ligand source).

Compare free base and salt forms via parallel artificial membrane permeability assays (PAMPA) .

Advanced: What strategies are effective for impurity profiling?

Common impurities include:

  • Des-hydroxy intermediate : From incomplete hydroxylation (retention time = 8.2 min on HPLC) .
  • N-alkylated byproducts : Due to excess alkylating agent (e.g., 1-bromopropane) .
    Mitigation :
  • Use preparative HPLC with a C18 column (20% acetonitrile/water) to isolate impurities.
  • Characterize via LC-MS/MS and ¹H NMR .

Advanced: How to design in vivo studies for CNS activity evaluation?

  • Animal models :
    • Forced swim test (FST) : Assess antidepressant-like effects (dose range: 10–30 mg/kg i.p.) .
    • Prepulse inhibition (PPI) : Test antipsychotic potential in dopamine agonist-induced models .
  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and brain-to-plasma ratio post-administration .

Advanced: How to model molecular interactions with target receptors?

  • Molecular docking : Use AutoDock Vina with D2 receptor crystal structure (PDB: 6CM4). Key interactions:
    • Pyridinyl nitrogen with Asp114 (salt bridge).
    • Piperazine with Ser193 (hydrogen bond) .
  • MD simulations : 100-ns trajectories in CHARMM36 to assess binding stability (RMSD < 2.0 Å acceptable) .

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